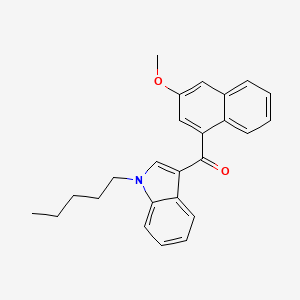

(3-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

JWH 081 3-甲氧基萘基异构体: 是一种合成大麻素,这类化合物会与大脑中的大麻素受体相互作用。 该化合物在结构上与 JWH 081 相似,但不同之处在于它在萘环的 3 位而不是 4 位有一个甲氧基连接 。 它主要用于科学研究,以研究大麻素对中枢神经系统的影响。

准备方法

合成路线和反应条件

JWH 081 3-甲氧基萘基异构体的合成通常包括以下步骤:

起始原料: 合成从 1-戊基-1H-吲哚-3-羧酸和 3-甲氧基萘开始。

缩合反应: 使用偶联试剂(如二环己基碳二亚胺(DCC))活化 1-戊基-1H-吲哚-3-羧酸的羧酸基团,然后与 3-甲氧基萘反应生成所需产物。

纯化: 使用柱色谱等技术对粗产物进行纯化,以获得纯的 JWH 081 3-甲氧基萘基异构体。

工业生产方法

该化合物的工业生产将遵循类似的合成路线,但规模更大。 这涉及优化反应条件以最大限度地提高产率和纯度,使用工业级试剂和溶剂,并采用大型纯化技术,如重结晶或大规模色谱。

化学反应分析

反应类型

JWH 081 3-甲氧基萘基异构体可以进行各种化学反应,包括:

氧化: 该化合物可以用氧化剂(如高锰酸钾或三氧化铬)氧化。

还原: 还原反应可以使用还原剂(如氢化铝锂)进行。

取代: 可以使用适当的试剂将甲氧基用其他官能团取代。

常用试剂和条件

氧化: 酸性介质中的高锰酸钾。

还原: 无水乙醚中的氢化铝锂。

取代: 使用氢化钠和卤代烷等试剂进行亲核取代。

形成的主要产物

氧化: 萘环的氧化衍生物。

还原: 吲哚或萘环的还原形式。

取代: 根据所用试剂的不同,各种取代衍生物。

科学研究应用

Cannabinoid Receptor Agonism

(3-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone acts as a potent agonist for cannabinoid receptors, particularly CB1 and CB2. Research indicates that it mimics the effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. Studies have demonstrated its efficacy in modulating pain, appetite, and mood by activating these receptors .

Behavioral Studies

Behavioral assays in primates have shown that this compound produces effects similar to THC, with significant implications for understanding its potential as a therapeutic agent or a substance of abuse. For instance, studies on rhesus monkeys indicated dose-dependent effects on behavior that parallel those observed with THC administration .

Detection Methods

The detection of this compound in biological samples has been a focus of toxicological research. A validated high-performance liquid chromatography (HPLC) method has been developed to quantify this compound in various matrices, including blood and urine. This method is crucial for forensic toxicology and clinical diagnostics .

Case Studies on Abuse

Numerous case studies have documented the abuse of synthetic cannabinoids, including this compound. Reports indicate increased emergency room visits and adverse health effects associated with its use, highlighting the need for continued monitoring and regulation .

Pharmacodynamics and Pharmacokinetics

Research into the pharmacodynamics and pharmacokinetics of this compound has provided insights into its metabolic pathways and potential therapeutic windows. Understanding these parameters is essential for developing safe usage guidelines and therapeutic applications .

Cancer Research

Emerging studies suggest that compounds structurally related to this compound may have anticancer properties. Investigations into their ability to induce apoptosis in cancer cells are ongoing, with preliminary results indicating potential efficacy against certain malignancies .

Comparative Data Table

作用机制

该化合物通过与大脑中的大麻素受体结合发挥作用,主要是 CB1 受体。这种相互作用导致各种细胞内信号通路激活,从而调节神经递质的释放,并导致随后的生理效应。 涉及的确切分子靶点和途径包括腺苷酸环化酶的抑制、丝裂原活化蛋白激酶 (MAPKs) 的激活和离子通道的调节 .

相似化合物的比较

JWH 081 3-甲氧基萘基异构体因萘环上甲氧基的位置而独一无二。 类似的化合物包括:

JWH 081: 与之不同的是,甲氧基在 4 位。

JWH 122: 具有 6-甲基萘基而不是甲氧基萘基。

JWH 018: 完全没有甲氧基,并且萘环上的取代模式不同。

生物活性

The compound (3-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone , commonly referred to as JWH-081 , is a synthetic cannabinoid that has garnered attention for its biological activity, particularly in relation to its interaction with the endocannabinoid system. This article delves into the biological activity of JWH-081, examining its pharmacological profile, mechanisms of action, and relevant research findings.

Basic Information

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C25H25NO2 |

| Molecular Weight | 371.47 g/mol |

| CAS Number | 210179-46-7 |

| Appearance | Liquid |

| Storage Temperature | -18°C |

JWH-081 acts primarily as a potent agonist at the cannabinoid receptors, particularly CB1 and CB2. Its affinity for these receptors influences various physiological processes, including pain perception, mood regulation, and appetite control. Research indicates that JWH-081 exhibits a higher potency compared to Δ9-tetrahydrocannabinol (THC), the principal psychoactive component of cannabis.

Pharmacological Profile

Studies have demonstrated that JWH-081 can induce effects similar to those of THC, including:

- Analgesic Effects : JWH-081 has been shown to reduce pain perception in animal models.

- Anxiolytic Properties : It may alleviate anxiety symptoms through its action on the endocannabinoid system.

- Appetite Stimulation : Similar to THC, JWH-081 may enhance appetite.

Toxicological Considerations

While JWH-081 exhibits significant biological activity, it is also associated with potential adverse effects. Reports indicate that synthetic cannabinoids can lead to severe side effects, including:

- Cardiovascular complications

- Neurological disturbances

- Psychological effects such as paranoia and hallucinations

Study 1: Analgesic Effects in Rodent Models

In a study published in Pharmacology Biochemistry and Behavior, researchers evaluated the analgesic effects of JWH-081 in rodent models. The results indicated a significant reduction in pain responses compared to control groups, suggesting its potential use in pain management therapies.

Study 2: Behavioral Effects in Human Subjects

A clinical trial assessed the behavioral effects of JWH-081 on human subjects. Participants reported experiences akin to those induced by THC, including euphoria and altered perception. However, some subjects experienced negative psychological effects, highlighting the need for caution in its use.

Study 3: Long-term Effects on Neurotransmitter Systems

Research conducted at a leading university explored the long-term effects of JWH-081 on neurotransmitter systems. Findings revealed alterations in serotonin and dopamine levels in treated subjects, raising concerns about potential long-term neurochemical imbalances.

属性

IUPAC Name |

(3-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO2/c1-3-4-9-14-26-17-23(21-12-7-8-13-24(21)26)25(27)22-16-19(28-2)15-18-10-5-6-11-20(18)22/h5-8,10-13,15-17H,3-4,9,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGSSAESHPAJYSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC(=CC4=CC=CC=C43)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017317 |

Source

|

| Record name | JWH-081 3-Methoxynaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1696409-36-5 |

Source

|

| Record name | JWH-081 3-Methoxynaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。